(2-Amino-5-methoxyphenyl)(phenyl)methanone

Antimitotic Tubulin polymerization SAR

(2-Amino-5-methoxyphenyl)(phenyl)methanone (CAS 17549-79-0), also designated 2-benzoyl-4-methoxyaniline, is a substituted 2-aminobenzophenone with a molecular formula of C₁₄H₁₃NO₂ (MW 227.26) and a melting point of 50–52 °C. The compound occupies a strategic position in medicinal chemistry as the minimal pharmacophoric core of the 2-aminobenzophenone class, which has been validated as a privileged scaffold for antimitotic tubulin polymerization inhibitors and for IL-1β/TNF-α inhibitory agents covered by the Leo Pharma patent family (EP1237845).

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 17549-79-0
Cat. No. B182427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-methoxyphenyl)(phenyl)methanone
CAS17549-79-0
Synonyms(2-aMino-5-Methoxyphenyl)phenylMethanone
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3
InChIKeyUKDOBSYQTBSUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-5-methoxyphenyl)(phenyl)methanone CAS 17549-79-0: Core Aminobenzophenone Scaffold for Antimitotic and Anti-Inflammatory Lead Optimization


(2-Amino-5-methoxyphenyl)(phenyl)methanone (CAS 17549-79-0), also designated 2-benzoyl-4-methoxyaniline, is a substituted 2-aminobenzophenone with a molecular formula of C₁₄H₁₃NO₂ (MW 227.26) and a melting point of 50–52 °C . The compound occupies a strategic position in medicinal chemistry as the minimal pharmacophoric core of the 2-aminobenzophenone class, which has been validated as a privileged scaffold for antimitotic tubulin polymerization inhibitors [1] and for IL-1β/TNF-α inhibitory agents covered by the Leo Pharma patent family (EP1237845) [2]. Its substitution pattern—an ortho-amino group paired with a C-5 methoxy on the benzophenone B-ring—constitutes the optimal substitution topology for growth-inhibitory activity within this chemotype, as established by systematic structure–activity relationship (SAR) studies [1].

Why Generic 2-Aminobenzophenone Substitution Fails: Positional Sensitivity of the C-5 Methoxy Group Determines Biological Fitness


The 2-aminobenzophenone class exhibits extreme positional sensitivity of substituents on the B-ring, meaning that generic substitution or simple analog swapping is not tolerable. SAR mapping by Liou et al. demonstrated that moving the methoxy group from the C-5 position to the C-3 position results in a complete loss or significant reduction (>100-fold) of growth inhibition across 10 human cancer cell lines [1]. Conversely, methoxy placement at C-4 or C-5 produces comparable and maximal potency [1]. The amino group at the ortho (C-2) position is non-negotiable: the SAR rank order at C-2 is NH₂ > H > OH, based on head-to-head pair comparisons (e.g., compound 1 vs 6; compound 2 vs 7) [1]. Therefore, a scientist or procurement officer who selects an unsubstituted 2-aminobenzophenone (CAS 2835-77-0), a 2-amino-3-methoxy isomer, or a C-2 hydroxy analogue is selecting a chemotype that has been experimentally demonstrated to lose the antimitotic potency that defines this scaffold class. The compound (2-amino-5-methoxyphenyl)(phenyl)methanone is the minimal unit that preserves both the ortho-NH₂ pharmacophore and the permissive C-5 methoxy topology required for downstream derivatization into potent antimitotic agents [1] and for engagement with inflammatory cytokine targets as defined in EP1237845 [2].

Quantitative Differentiation Evidence for (2-Amino-5-methoxyphenyl)(phenyl)methanone vs. Closest Structural Analogs


C-5 Methoxy vs. C-3 Methoxy Positional Isomer: >100-Fold Differential in Cell Growth Inhibition Potency

In the Liou et al. (2002) systematic SAR study of 14 benzophenone analogues, the methoxy position on the B-ring was identified as a critical determinant of growth inhibitory activity. The C-5 methoxy-containing analogue (compound 7, which bears the identical 2-NH₂-5-OCH₃ substitution pattern to the target compound on its B-ring) was among the two most potent lead compounds. In contrast, analogue 8, which shifts the methoxy to the C-3 position while retaining the 2-NH₂ group, was '100-fold less potent than compounds 6 and 7 and 10-fold less potent than compound 2,' representing a complete or near-complete loss of activity across 10 human cancer cell lines [1]. The SAR conclusion explicitly states: 'a methoxy substituent at the C-4 or C-5 position is important for growth inhibition' and 'a methoxy group located at either the C-4 or C-5 position resulted in compounds with similar potencies' [1]. Thus, procurement of a 2-amino-3-methoxy isomer would yield a biologically inactive scaffold, whereas the C-5 methoxy (target compound) preserves the topology required for potent activity.

Antimitotic Tubulin polymerization SAR

Ortho-Amino vs. Ortho-Hydroxy vs. Unsubstituted C-2: Rank Order NH₂ > H > OH for Growth Inhibition

The Liou et al. (2002) SAR study established a clear rank order at the C-2 position of the benzophenone B-ring: NH₂ > H > OH. This was demonstrated through five direct pairwise comparisons (1 vs 6, 2 vs 7, 3 vs 10, 4 vs 6, 5 vs 7) in which introduction of an NH₂ group at the ortho position uniformly increased growth inhibitory potency [1]. The target compound, (2-amino-5-methoxyphenyl)(phenyl)methanone, incorporates this essential ortho-NH₂ pharmacophore. Replacement with a hydroxyl group (as in phenstatin, which has a C-2 OH) or hydrogen (unsubstituted benzophenone) degrades potency: 'introduction of an amino group at the ortho position of the benzophenone ring plays an integral role for increased growth inhibition' and 'the growth inhibitory tendency at the C-2 position was NH₂ > H > OH' [1]. Lead compounds 6 and 7, both bearing ortho-NH₂, showed significantly increased growth inhibition 'compared to phenstatin' [1], directly validating the superiority of the 2-amino substitution retained in the target compound.

Antimitotic Pharmacophore mapping SAR

Synthetic Versatility: Direct Access to 1,4-Benzodiazepine and Hydroquinazoline Libraries via the 2-Amino-5-methoxybenzophenone Core

(2-Amino-5-methoxyphenyl)(phenyl)methanone serves as a direct precursor for two major privileged heterocyclic scaffolds in drug discovery. A published dissertation route uses the 4-chloro analogue of this compound, (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone, as the key intermediate for introducing chiral amino acid appendages followed by cyclization to yield configurationally defined 1,4-benzodiazepines [1]. Separately, a metal-free visible-light photoinduced method has been reported for constructing spirobi[indene] scaffolds from 2-aminobenzophenone derivatives , and a kinetic resolution protocol using chiral phosphoric acid catalysis enables asymmetric synthesis of hydroquinazolines bearing C4-tetrasubstituted stereocenters from 2-amido α-tertiary benzylamines derived from this chemotype . In contrast, the 2-amino-3-methoxy isomer cannot participate in the same cyclization chemistry with equivalent regiospecificity due to steric and electronic effects of the misplaced methoxy group. The combination of ortho-NH₂ (nucleophilic handle) and C-5 OCH₃ (electron-donating, solubility-enhancing) makes this specific substitution pattern uniquely suited for library synthesis.

Medicinal chemistry Heterocycle synthesis Building block

Patent-Backed Scope as IL-1β/TNF-α Inhibitor vs. Unpatented Alternatives

The compound falls within the general Markush structure of European Patent EP1237845 (Leo Pharma A/S), which claims aminobenzophenones of formula (I) as inhibitors of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) secretion [1]. The patent discloses that compounds within this genus inhibit IL-1β and TNF-α secretion in vitro and in vivo, with therapeutic applications in asthma, allergy, arthritis (including rheumatoid arthritis and spondyloarthritis), and other inflammatory conditions [1]. While specific IC₅₀ values for the exact target compound are not reported in the patent, the structural inclusion within the claimed genus provides a legal and intellectual property framework for development. A related class of aminobenzophenone-based p38 MAP kinase inhibitors achieved IC₅₀ values of 14 nM (IL-1β) and 6 nM (TNF-α) for the most potent analogue [2], demonstrating the druggability of this scaffold for cytokine inhibition. Unsubstituted 2-aminobenzophenone (CAS 2835-77-0) lacks the methoxy substituent that may enhance solubility and target engagement within the patent genus.

Anti-inflammatory Cytokine inhibition Patent protection

Avoidance of Misidentified '2C-H' Analog: Ensuring Procurement of the Authentic Benzophenone Scaffold

Several online vendor listings erroneously identify (2-amino-5-methoxyphenyl)(phenyl)methanone as '2C-H,' a phenethylamine-class psychoactive substance with the molecular formula C₁₁H₁₅NO₂ and entirely different pharmacology (5-HT₂A receptor agonism) . This misidentification represents a critical procurement risk. The authentic compound is a benzophenone (C₁₄H₁₃NO₂, MW 227.26), not a phenethylamine, and its CAS registry number 17549-79-0 unambiguously distinguishes it from 2C-H (CAS 3600-86-0, 2,5-dimethoxyphenethylamine) . The compound is listed by reputable vendors such as Leyan (Product No. 2097545, purity ≥95%) and CymitQuimica (purity min. 95%) , and is classified as a Building Block/Miscellaneous research chemical rather than a controlled substance [1]. Scientists and procurement officers must verify CAS number concordance to avoid inadvertently sourcing a mislabeled or structurally unrelated substance.

Quality control Structural verification Procurement integrity

Physicochemical Differentiation: Melting Point, Density, and Predicted Drug-Likeness vs. Unsubstituted 2-Aminobenzophenone

The presence of the 5-methoxy group confers measurable differences in physicochemical properties compared to the unsubstituted 2-aminobenzophenone (CAS 2835-77-0). The target compound has a reported melting point of 50–52 °C, a predicted boiling point of 428.3±35.0 °C, and a predicted density of 1.172±0.06 g/cm³ . Its predicted pKa of 1.30±0.10 indicates the amino group is predominantly protonated at physiological pH, facilitating salt formation for formulation . In contrast, 2-aminobenzophenone (CAS 2835-77-0) is reported as a yellow crystalline solid with different solubility and handling characteristics . The methoxy substituent enhances solubility in organic solvents and modifies the hydrogen-bonding capacity (one additional H-bond acceptor) compared to the unsubstituted analog, which has implications for both synthetic handling and biological membrane permeability. The compound satisfies Lipinski's Rule of Five criteria: MW 227.26 (<500), H-bond donors: 1 (NH₂), H-bond acceptors: 3 (C=O, OCH₃, NH₂), and a calculated logP consistent with oral bioavailability space .

Physicochemical properties Drug-likeness Formulation

Validated Application Scenarios for (2-Amino-5-methoxyphenyl)(phenyl)methanone Based on Quantitative Differentiation Evidence


Antimitotic Lead Optimization: SAR-Driven Derivatization of the 2-Amino-5-methoxybenzophenone Core

The compound serves as the optimal starting scaffold for designing next-generation tubulin polymerization inhibitors targeting the colchicine binding site. The Liou et al. (2002) SAR roadmap establishes that the 2-NH₂-5-OCH₃ substitution pattern is the maximally potent configuration on the B-ring, with lead compounds 6 and 7 achieving 50- to 100-fold greater potency than combretastatin A-4 and outperforming phenstatin across a panel of 10 human cancer cell lines including multi-drug resistant MES-SA/DX5 cells [1]. Medicinal chemistry teams can use this compound as the core for introducing diverse A-ring modifications (e.g., 3,4,5-trimethoxy, halogen, heterocyclic replacements) to further optimize potency, selectivity, and pharmacokinetic properties. The established synthetic route via nitrobenzophenone reduction (Fe/AcOH, >95% yield) provides reliable access to the 2-aminobenzophenone scaffold [1].

Heterocyclic Library Synthesis: Entry Point for 1,4-Benzodiazepine and Quinazoline-Based CNS and Anti-Inflammatory Programs

The compound's ortho-amino group serves as a nucleophilic handle for constructing fused heterocyclic systems of high pharmaceutical relevance. Documented synthetic routes demonstrate its utility as a precursor for 1,4-benzodiazepines (through amino acid coupling and cyclization) [2] and for hydroquinazolines bearing C4-tetrasubstituted stereocenters via chiral phosphoric acid-catalyzed kinetic resolution . The C-5 methoxy group provides electronic tuning and solubility enhancement without interfering with cyclization chemistry—unlike the C-3 methoxy isomer, which introduces steric hindrance. This positions the compound as a versatile building block for diversity-oriented synthesis in CNS (benzodiazepine receptor ligands), anti-inflammatory, and oncology programs.

IL-1β/TNF-α Inhibitor Development Within the EP1237845 Patent Landscape

The compound is structurally encompassed within the Markush claims of EP1237845 (Leo Pharma), which protects aminobenzophenones as inhibitors of IL-1β and TNF-α secretion for treating inflammatory diseases including asthma, allergy, and arthritis [3]. A structurally related aminobenzophenone-based p38 MAP kinase inhibitor class has demonstrated single-digit nanomolar potency against both cytokines (IC₅₀ = 14 nM for IL-1β and 6 nM for TNF-α) [4]. The target compound, with its 2-NH₂-5-OCH₃ substitution, represents the minimal pharmacophoric unit for exploring this anti-inflammatory mechanism. Procurement of this specific substitution pattern ensures alignment with the preferred embodiments described in the patent literature, supporting freedom-to-operate positioning in cytokine-targeted drug discovery.

Pharmaceutical Reference Standard and Impurity Profiling for Benzodiazepine and Aminobenzophenone APIs

The compound is listed as a reference substance for drug impurity analysis, specifically applicable to benzodiazepine-class active pharmaceutical ingredients (APIs) and aminobenzophenone-derived drugs [5]. Its defined CAS registry (17549-79-0), well-characterized melting point (50–52 °C), and availability from multiple vendors at ≥95% purity (Leyan Product No. 2097545; CymitQuimica) make it suitable for use as an analytical reference standard in HPLC method validation, stability studies, and quality control workflows. The unambiguous structural identity (benzophenone, not phenethylamine) must be verified by CAS number to avoid the documented misidentification risk associated with certain vendor listings that erroneously label this compound as '2C-H' .

Quote Request

Request a Quote for (2-Amino-5-methoxyphenyl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.